4-(3,5-Dimethylanilino)-4-oxobutanoic acid, with the chemical formula CHNO and CAS number 303770-90-3, is a compound characterized by a dimethylaniline group attached to a 4-oxobutanoic acid structure. This compound exhibits a molecular weight of approximately 221.252 g/mol and has notable physical properties such as a density of 1.2 g/cm³ and a boiling point of around 447.1 °C at 760 mmHg . The compound is recognized for its potential applications in pharmaceuticals and organic synthesis.
These reactions are significant in synthetic organic chemistry for creating derivatives and analogs of the compound.
Further research is necessary to elucidate the specific biological effects of this compound.
The synthesis of 4-(3,5-dimethylanilino)-4-oxobutanoic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound depending on available materials and desired purity levels.
4-(3,5-Dimethylanilino)-4-oxobutanoic acid has potential applications in various fields:
Several compounds share structural similarities with 4-(3,5-dimethylanilino)-4-oxobutanoic acid. Here are some examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-(2,5-Dimethylanilino)-4-oxobutanoic acid | 198276-05-0 | Contains a different dimethyl substitution pattern |
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | 51036-98-7 | Similar oxobutanoic structure but different phenyl substitution |
(3R)-4-(2,5-Dimethylanilino)-3-[...]-4-oxobutanoic acid | 797322 | More complex structure with additional substituents |
The uniqueness of 4-(3,5-dimethylanilino)-4-oxobutanoic acid lies in its specific dimethyl substitution on the aniline ring and its potential biological activities that might differ from those of its analogs. This specificity can influence its reactivity and interactions within biological systems compared to similar compounds.